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The following table summarizes the key efficacy and safety data from a Phase I/II open-label multicenter

study involving patients with relapsed/refractory T-Cell Lymphoma (TCL) [1] [2] [3].

Parameter Result

| Recommended Phase II Dose (RP2D) | Tenalisib: 800 mg, orally, twice daily (fasting) [1] [3].
Romidepsin: 14 mg/m?, IV, on Days 1, 8, and 15 of a 28-day cycle [1] [3]. | | Patient Population | Adults
with relapsed/refractory TCL (including Peripheral TCL [PTCL] and Cutaneous TCL [CTCL]) who had
received more than one prior therapy [2]. | | Overall Response Rate (ORR) | 63.0% (in evaluable patients,
n=27) [1] [2]. | | ORR by Subtype | PTCL: 75.0% (12 evaluable patients) [1] [2]. CTCL: 53.3% (15
evaluable patients) [1] [2]. | | Type of Response | Complete Response (CR): 25.9% [1] [2]. Partial
Response (PR): 37.0% [1] [2]. | | Median Duration of Response (DoR) | 5.03 months (Range: 2.16 months
- Not Reached) [1] [2]. | | Most Frequent Treatment-Emergent Adverse Events (TEAEs) (>15% of
patients, any grade) | Nausea, thrombocytopenia, fatigue, increased AST/ALT, neutropenia, vomiting,
decreased appetite, anemia, dysgeusia, diarrhea [1] [3]. | | Grade >3 Related TEAEs | Occurred in 69.7% of
patients [1] [3]. The most frequent included thrombocytopenia and elevated liver enzymes (ALT/AST) [2]. |

Detailed Experimental Protocol
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For researchers aiming to replicate or understand the study design, here is a detailed breakdown of the

methodology.

e Study Design: The trial was a multicenter, open-label, Phase I/l study (ClinicalTrials.gov Identifier:
NCTO03770000) [1] [3].

¢ Treatment Schedule: The combination was administered in 28-day cycles [1] [3].

o Tenalisib: Orally, twice daily, continuously throughout the cycle (from Day 1 to Day 28), 1 hour
before meals (in a fasting state) [3].

o Romidepsin: Intravenous infusion over 4 hours, administered on Days 1, 8, and 15 of each
cycle [1] [3].

e Dose Escalation: The Phase | part used a standard "3+3" design to determine the Maximum
Tolerated Dose (MTD) or Recommended Phase Il Dose (RP2D). Doses tested were Tenalisib (400,
600, 800 mg BID) with Romidepsin (12, 12, 14 mg/m?) [2] [3]. No dose-limiting toxicities (DLTS) were
reported, leading to the selection of the highest dose as the RP2D [3].

e Treatment Duration: Treatment was continued until disease progression, unacceptable toxicity,
or discontinuation from the study. Patients who completed 2 years of treatment and showed
clinical benefit could be moved to a compassionate use protocol [4].

The workflow of the clinical study is outlined in the diagram below:
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Key Considerations for Researchers

¢ Mechanism of Action: Tenalisib is a highly selective dual inhibitor of PI3K 8/y and also inhibits Salt-
Inducible Kinase 3 (SIK3) [1] [4]. Preclinical in vitro studies suggested a synergistic anti-tumor
effect when combined with the HDAC inhibitor romidepsin, which provided the rationale for this

clinical combination [1] [2].

¢ Pharmacokinetics (PK): Co-administration of tenalisib and romidepsin did not significantly alter
the pharmacokinetics of either agent, indicating no clinically relevant drug-drug interaction at the

studied doses [1] [2].
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e Safety Monitoring: The most common clinically significant adverse events requiring monitoring are
hematological toxicities (particularly thrombocytopenia and neutropenia) and hepatic
transaminase elevations (ALT/AST) [1] [4] [2]. Regular blood counts and liver function tests are
essential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549008#tenalisib-

treatment-duration-response-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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